4-Hydroxy-2-oxohexanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

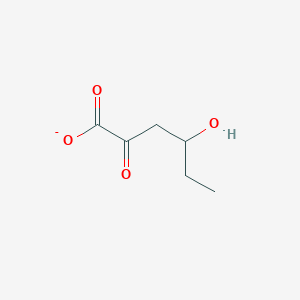

4-hydroxy-2-oxohexanoate is a medium-chain fatty acid anion comprising hexanoate substituted at C-2 and C-4 with oxo and hydroxy groups respectively. It is a 2-oxo monocarboxylic acid anion, a straight-chain saturated fatty acid anion, a medium-chain fatty acid anion, a hydroxy fatty acid anion and an oxo fatty acid anion. It derives from a hexanoate. It is a conjugate base of a 4-hydroxy-2-oxohexanoic acid.

化学反应分析

Aldol Cleavage Reactions

4-Hydroxy-2-oxohexanoate participates in retro-aldol cleavage reactions catalyzed by specialized aldolases. These reactions are central to microbial degradation pathways:

-

Key findings :

-

BphI exhibits broad substrate specificity, cleaving C5–C7 hydroxy-2-oxoacids with comparable efficiency .

-

The (S)-stereoisomer is the exclusive substrate for BphI, as shown by kinetic studies with enantiopure this compound .

-

Channeling of products (e.g., propanal) to associated dehydrogenases prevents toxic aldehyde accumulation .

-

Hydratase-Catalyzed Transformations

The compound undergoes reversible hydration/dehydration via specific hydratases:

| Enzyme | Reaction | Organism | Reference |

|---|---|---|---|

| 2-Hydroxyhexa-2,4-dienoate hydratase (HsaE) | This compound ⇌ (2Z,4Z)-2-Hydroxyhexa-2,4-dienoate + H₂O | Rhodococcus spp. |

-

Mechanistic insight :

Metabolic Pathway Integration

This compound is a node in multiple biodegradation pathways:

Biphenyl/Polycyclic Aromatic Hydrocarbon Degradation

-

Cleavage by BphI generates pyruvate and propanal, which enter central metabolism via:

Hydroxyproline Catabolism

-

Structural analogs like 4-hydroxy-2-oxoglutarate undergo similar cleavage by HOGA aldolase:

4 Hydroxy 2 oxoglutarateHOGAGlyoxylate+PyruvateMutations in HOGA correlate with primary hyperoxaluria type 3 (PH3) .

Stereochemical Specificity

The (S)-enantiomer is biologically active in aldol cleavage:

| Property | (S)-4-Hydroxy-2-oxohexanoate | (R)-4-Hydroxy-2-oxohexanoate |

|---|---|---|

| BphI activity | kcat/Km=2.1×104M−1s−1 | No activity detected |

| HOGA activity | Not a substrate | Not a substrate |

常见问题

Basic Research Questions

Q. What metabolic pathways involve 4-hydroxy-2-oxohexanoate, and how is its role experimentally validated?

- Answer: this compound is a key intermediate in bacterial steroid and aromatic compound degradation pathways. For example, in steroid catabolism, it is produced via EC 4.2.1.132 (2-hydroxyhexa-2,4-dienoate hydratase), which catalyzes the hydration of (2Z,4Z)-2-hydroxyhexa-2,4-dienoate . Validation typically involves enzyme assays (e.g., HPLC or spectrophotometry to track substrate depletion) coupled with gene knockout studies (e.g., disrupting tesE or hsaE genes) to confirm pathway dependencies .

Q. Which enzymes catalyze the formation or cleavage of this compound, and how are their activities distinguished?

- Answer:

- Formation: EC 4.2.1.132 (2-hydroxyhexa-2,4-dienoate hydratase) generates this compound via hydration .

- Cleavage: EC 4.1.3.43 (this compound aldolase, BphI) cleaves it into pyruvate and propanal .

- Distinguishing Activities: Use substrate-specific assays (e.g., Mn²⁺-dependent aldolase activity for EC 4.1.3.43 vs. pH-dependent lactone formation for EC 4.2.1.132 ). Cross-reactivity studies with structurally similar substrates (e.g., 4-hydroxy-2-oxovalerate) can clarify enzyme specificity .

Q. What analytical methods are recommended for quantifying this compound in complex biological mixtures?

- Answer:

- Chromatography: Reverse-phase HPLC with UV detection (210–260 nm) or LC-MS for high sensitivity .

- NMR Spectroscopy: ¹H NMR (e.g., δ 2.3–2.7 ppm for keto groups) to resolve structural isomers .

- Enzymatic Assays: Coupled reactions with downstream enzymes (e.g., this compound dehydrogenase) to quantify product formation .

Q. What are common experimental challenges in handling this compound, and how are they mitigated?

- Answer:

- Instability: The compound can lactonize under acidic conditions . Use neutral buffers (pH 7.0–7.5) and avoid prolonged storage.

- Contaminants: Sodium pyruvate often co-purifies during synthesis; iterative dialysis or size-exclusion chromatography improves purity .

- Solubility: Sodium salts enhance aqueous solubility but may interfere with ionic strength-sensitive assays .

Q. How does this compound connect to downstream metabolites in microbial pathways?

- Answer: In Pseudomonas and Burkholderia species, BphI cleaves this compound into pyruvate and propanal. Propanal is oxidized to propionyl-CoA via EC 1.2.1.87 (propanal dehydrogenase), linking to central carbon metabolism . Pathway mapping via ¹³C-tracing or metabolomics (e.g., GC-MS) can validate flux .

Advanced Research Questions

Q. How can conflicting activity data for bifunctional aldolases (e.g., BphI acting on both 4-hydroxy-2-oxovalerate and this compound) be resolved?

- Answer:

- Kinetic Analysis: Determine kcat/Km for each substrate. For example, BphI from Burkholderia xenovorans shows higher specificity for 4-hydroxy-2-oxovalerate (Km = 0.8 mM) than this compound (Km = 2.5 mM) .

- Structural Studies: X-ray crystallography or cryo-EM to identify active-site residues governing substrate selectivity .

- Gene Context Analysis: Co-localization with downstream genes (e.g., bphJ) may indicate physiological substrates .

Q. What experimental strategies optimize this compound aldolase (EC 4.1.3.43) activity in vitro?

- Answer:

- Cofactor Optimization: Mn²⁺ or Co²⁺ (1–5 mM) increases activity by 50–70% .

- Substrate Channeling: Co-purify BphI-BphJ complexes to enhance propanal-to-propionyl-CoA conversion efficiency .

- Temperature Adaptation: Thermostable variants from Thermus thermophilus retain >80% activity at 60°C .

Q. How can structural isomers of this compound be differentiated in spectroscopic assays?

- Answer:

- ²D NMR: NOESY or HSQC to distinguish lactone (cyclic) vs. linear forms based on coupling patterns .

- IR Spectroscopy: Lactones exhibit a characteristic C=O stretch at 1740–1780 cm⁻¹, absent in the linear form .

- Chiral HPLC: Resolve enantiomers (e.g., (4R)- vs. (4S)-hydroxy-2-oxoheptanedioate) using amylose-based columns .

Q. What bioinformatics tools identify bacterial strains with this compound degradation potential?

- Answer:

- KEGG Orthology: Search K18365 (4-hydroxy-2-oxovalerate/4-hydroxy-2-oxohexanoate aldolase) or K18364 (hydratase) .

- Genome Mining: Annotate bphI, tesE, or hsaE homologs using tools like antiSMASH or RAST .

- Metagenomics: Screen marine or soil microbiomes for Halopseudomonas or Pseudoalteromonas consortia with bph operons .

Q. How do methodological inconsistencies arise in quantifying this compound’s role in mixed substrate systems?

- Answer:

- Competitive Inhibition: Co-presence of 4-hydroxy-2-oxovalerate reduces aldolase activity for this compound . Use substrate titration curves to model inhibition constants.

- Cross-Reactivity: Antibodies or enzymatic probes for this compound may bind structural analogs (e.g., 4-hydroxy-2-oxopentanoate). Validate assays with knockout strains .

- pH Artifacts: Lactonization under acidic conditions skews quantification. Pre-treat samples with neutral phosphatase buffers .

属性

分子式 |

C6H9O4- |

|---|---|

分子量 |

145.13 g/mol |

IUPAC 名称 |

4-hydroxy-2-oxohexanoate |

InChI |

InChI=1S/C6H10O4/c1-2-4(7)3-5(8)6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/p-1 |

InChI 键 |

ALFQPWXBAWHVDP-UHFFFAOYSA-M |

规范 SMILES |

CCC(CC(=O)C(=O)[O-])O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。